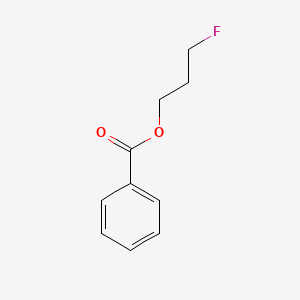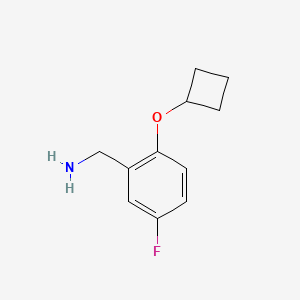![molecular formula C24H37NaO7 B12084055 Sodium;3,5-dihydroxy-7-[6-hydroxy-2-methyl-8-(2-methylpentanoyloxy)-1,2,6,7,8,8a-hexahydronaphthalen-1-yl]heptanoate](/img/structure/B12084055.png)
Sodium;3,5-dihydroxy-7-[6-hydroxy-2-methyl-8-(2-methylpentanoyloxy)-1,2,6,7,8,8a-hexahydronaphthalen-1-yl]heptanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound (betaR,gammaR,1S,2S,6S,8S,8aR)-1,2,6,7,8,8a-Hexahydro-beta,delta,6-trihydroxy-2-Methyl-8-[[ is a complex organic molecule with significant biochemical and pharmacological properties. It is known for its role as a competitive inhibitor of 3-hydroxy-3-methylglutaryl coenzyme A (HMG-CoA) reductase, which is crucial in the biosynthesis of cholesterol .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of this compound involves multiple steps, starting from simpler organic molecules. The process typically includes:
Hydrogenation: The initial step involves the hydrogenation of a precursor molecule to form a hexahydro derivative.
Hydroxylation: Subsequent hydroxylation steps introduce hydroxyl groups at specific positions on the molecule.
Methylation: Methyl groups are added to the molecule through methylation reactions, often using methyl iodide as a reagent.
Cyclization: The final step involves cyclization to form the hexahydro structure.
Industrial Production Methods
Industrial production of this compound is carried out in large-scale reactors under controlled conditions. The process involves:
Catalytic Hydrogenation: Using catalysts such as palladium on carbon (Pd/C) to facilitate hydrogenation.
Controlled Hydroxylation: Employing specific enzymes or chemical reagents to achieve selective hydroxylation.
Purification: The final product is purified using techniques such as crystallization and chromatography to ensure high purity and yield.
Analyse Des Réactions Chimiques
Types of Reactions
The compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form ketones or aldehydes.
Reduction: Reduction reactions can convert it back to its precursor forms.
Substitution: Substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution Reagents: Halogens (Cl2, Br2), alkyl halides.
Major Products
Oxidation Products: Ketones, aldehydes.
Reduction Products: Alcohols, alkanes.
Substitution Products: Halogenated derivatives, alkylated compounds.
Applications De Recherche Scientifique
The compound has a wide range of applications in scientific research:
Chemistry: Used as a model compound in studying reaction mechanisms and catalysis.
Biology: Investigated for its role in cellular metabolism and enzyme inhibition.
Medicine: Explored for its potential in lowering cholesterol levels and treating cardiovascular diseases.
Industry: Utilized in the synthesis of pharmaceuticals and as a biochemical reagent.
Mécanisme D'action
The compound exerts its effects by inhibiting the enzyme HMG-CoA reductase, which is a key enzyme in the mevalonate pathway responsible for cholesterol biosynthesis . By binding to the active site of the enzyme, it prevents the conversion of HMG-CoA to mevalonate, thereby reducing cholesterol production. This inhibition also affects other downstream pathways, leading to a decrease in the synthesis of other important biomolecules such as isoprenoids.
Comparaison Avec Des Composés Similaires
Similar Compounds
Lovastatin: Another HMG-CoA reductase inhibitor with a similar structure and mechanism of action.
Simvastatin: A derivative of lovastatin with enhanced potency.
Atorvastatin: A more potent HMG-CoA reductase inhibitor with a different side chain structure.
Uniqueness
The compound (betaR,gammaR,1S,2S,6S,8S,8aR)-1,2,6,7,8,8a-Hexahydro-beta,delta,6-trihydroxy-2-Methyl-8-[[ is unique due to its specific stereochemistry and the presence of multiple hydroxyl groups, which contribute to its high affinity and selectivity for HMG-CoA reductase. This makes it a valuable compound in both research and therapeutic applications.
Propriétés
Formule moléculaire |
C24H37NaO7 |
|---|---|
Poids moléculaire |
460.5 g/mol |
Nom IUPAC |
sodium;3,5-dihydroxy-7-[6-hydroxy-2-methyl-8-(2-methylpentanoyloxy)-1,2,6,7,8,8a-hexahydronaphthalen-1-yl]heptanoate |
InChI |
InChI=1S/C24H38O7.Na/c1-4-5-15(3)24(30)31-21-12-18(26)10-16-7-6-14(2)20(23(16)21)9-8-17(25)11-19(27)13-22(28)29;/h6-7,10,14-15,17-21,23,25-27H,4-5,8-9,11-13H2,1-3H3,(H,28,29);/q;+1/p-1 |
Clé InChI |
MQJUBTPBWHIMPQ-UHFFFAOYSA-M |
SMILES canonique |
CCCC(C)C(=O)OC1CC(C=C2C1C(C(C=C2)C)CCC(CC(CC(=O)[O-])O)O)O.[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-{[(3R)-3-methylpiperazin-1-yl]methyl}pyrimidine](/img/structure/B12083974.png)
![2-[(tert-Butoxy)methyl]phenol](/img/structure/B12083976.png)
![sodium;2-amino-3-[hydroxy-[2-hydroxy-3-[(E)-octadec-9-enoyl]oxypropoxy]phosphoryl]oxypropanoate](/img/structure/B12083983.png)



![{1-[(2,4-Difluorophenyl)methyl]-1H-pyrazol-4-yl}methanol](/img/structure/B12084002.png)

![7-[3-[4-(6-Fluoro-1,2-benzoxazol-3-yl)piperidin-1-yl]propoxy]-3-(hydroxymethyl)-4a,5,6,7,8,8a-hexahydrochromen-4-one](/img/structure/B12084011.png)



![N-[(2,5-difluorophenyl)methyl]-N-methylpiperidin-3-amine](/img/structure/B12084049.png)

